Cholest-8-en-3β-ol acetate Cholest-8-en-3β-ol acetate
Brand Name: Vulcanchem
CAS No.: 17137-74-5
VCID: VC0103302
InChI: InChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-20,22-23,25-26H,7-18H2,1-6H3/t20-,22?,23+,25-,26+,28+,29-/m1/s1
SMILES: CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)OC(=O)C)C)C
Molecular Formula: C29H48O2
Molecular Weight: 428.7 g/mol

Cholest-8-en-3β-ol acetate

CAS No.: 17137-74-5

Main Products

VCID: VC0103302

Molecular Formula: C29H48O2

Molecular Weight: 428.7 g/mol

Cholest-8-en-3β-ol acetate - 17137-74-5

CAS No. 17137-74-5
Product Name Cholest-8-en-3β-ol acetate
Molecular Formula C29H48O2
Molecular Weight 428.7 g/mol
IUPAC Name [(3S,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Standard InChI InChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h19-20,22-23,25-26H,7-18H2,1-6H3/t20-,22?,23+,25-,26+,28+,29-/m1/s1
Standard InChIKey VDLGFFVBSBOWKP-HUZKYICYSA-N
Isomeric SMILES C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CCC3=C2CCC4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C
SMILES CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)OC(=O)C)C)C
Canonical SMILES CC(C)CCCC(C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4)OC(=O)C)C)C
Synonyms Cholest-8-en-3β-ol acetate
PubChem Compound 22212598
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator